N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzodioxane moiety and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target thefolate synthetase enzyme .
Mode of Action
The mode of action of sulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide, is initiated by the inhibition of folic acid synthesis . They achieve this by restraining the folate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines .
Biochemical Pathways
The inhibition of folic acid synthesis by sulfonamides affects the biochemical pathway of purine synthesis . This results in the cessation of bacterial growth and multiplication .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract. They metabolize in the liver, and inactive compounds are excreted through bile or feces . Therefore, sulfonamides, including this compound, have broad-spectrum antibacterial action .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-phenoxybenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as lithium hydride, in a solvent like N,N-dimethylformamide (DMF). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted sulfonamides .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Investigated for its potential in treating Alzheimer’s disease.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide stands out due to its unique combination of a benzodioxane moiety and a phenoxy group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-27(23,21-15-6-11-19-20(14-15)25-13-12-24-19)18-9-7-17(8-10-18)26-16-4-2-1-3-5-16/h1-11,14,21H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPKFZHYQIOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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